molecular formula C19H25ClN4O4S B2599386 3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2034331-05-8

3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2599386
CAS RN: 2034331-05-8
M. Wt: 440.94
InChI Key: CJAOFYVQPILSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H25ClN4O4S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Receptor Binding

One study focused on the molecular interaction of a similar compound, SR141716, with the CB1 cannabinoid receptor. Through conformational analysis and modeling, it was found that specific conformations and electrostatic characteristics of the compound contribute to its antagonist activity at the CB1 receptor. This suggests a detailed understanding of how such compounds can be designed to modulate receptor activity, potentially offering a framework for developing new therapeutic agents (Shim et al., 2002).

Synthesis and Chemical Modifications

Another study detailed the synthesis and evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, showcasing chemoselective nucleophilic chemistry to prepare a collection of compounds with potential insecticidal activity (Yu et al., 2009). This demonstrates the versatility of isoxazole derivatives in synthesizing compounds with varied biological activities.

Potential Drug Candidates for Alzheimer’s Disease

Research into N-substituted derivatives of a specific oxadiazole compound aimed to evaluate new drug candidates for Alzheimer’s disease, highlighting the methodological approach to discovering compounds with therapeutic potential in neurodegenerative disorders (Rehman et al., 2018).

Selective High-Affinity Ligands for Dopamine Receptors

A study identified compounds as selective high-affinity ligands at the human dopamine D4 receptor, indicating the potential of such chemical structures in developing treatments for psychiatric disorders (Rowley et al., 1997).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O4S/c1-13-17(18(22-28-13)15-6-4-5-7-16(15)20)19(25)21-12-14-8-10-24(11-9-14)29(26,27)23(2)3/h4-7,14H,8-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAOFYVQPILSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

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